molecular formula C7H18N2 B1598575 5-(Dimethylamino)amylamine CAS No. 3209-46-9

5-(Dimethylamino)amylamine

Cat. No. B1598575
CAS RN: 3209-46-9
M. Wt: 130.23 g/mol
InChI Key: ZQEQANWXEQSAGL-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

To a cooled (0° C.) solution of lithium aluminum hydride (8 ml, 0.5M in ether) is added, slowly, a solution of 5-(dimethylamino)-pentanenitrile (126 mg, 1 mmol, reference example 94a) in ether (1 mL). On complete addition, the cold bath is removed and stirring continued for 2 h. The reaction mixture is then cooled to 0° C. and quenched by dropwise addition of water (160 mL), sodium hydroxide solution (160 mL, 5M), then a further portion of water (160 mL). The resulting mixture is filtered through celite and the filtrate concentrated under reduced pressure to give an oil which is used without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH2:12][C:13]#[N:14]>CCOCC>[CH3:7][N:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH2:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
126 mg
Type
reactant
Smiles
CN(CCCCC#N)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
On complete addition
CUSTOM
Type
CUSTOM
Details
the cold bath is removed
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of water (160 mL), sodium hydroxide solution (160 mL, 5M)
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(CCCCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.